3-tert-Butyl-N-methylaniline
Description
Contextualization of Substituted Anilines in Chemical Research
Substituted anilines are cornerstone intermediates in the chemical industry. Their derivatives are integral to the production of a vast array of essential products, including polymers, dyes, agrochemicals, and pharmaceutical agents. vulcanchem.com The aniline (B41778) moiety is a versatile precursor that can be found in numerous biologically active molecules and materials. beilstein-journals.org Consequently, the development of robust and efficient methods for the synthesis of substituted anilines is a topic of continuous research interest in both academic and industrial laboratories. vulcanchem.commasterorganicchemistry.com
Historically, the synthesis of specific aniline isomers has been a challenge, particularly for meta-substituted patterns, due to the strong ortho- and para-directing nature of the amino group in electrophilic aromatic substitution reactions. beilstein-journals.org Modern synthetic chemistry has made significant strides in overcoming these challenges, employing strategies such as metal-catalyzed cross-coupling reactions and directed C-H functionalization to achieve high regioselectivity. beilstein-journals.orgnih.govnih.gov The study of N-alkylanilines, a subclass to which 3-tert-Butyl-N-methylaniline belongs, is also prominent, as N-alkylation modifies the electronic properties and reactivity of the parent aniline, opening up different synthetic pathways and applications. unl.pt
Significance of Steric Hindrance in Aryl Amine Systems
Steric hindrance, the effect of the spatial bulk of substituent groups on reactivity, is a critical concept in understanding the behavior of aryl amines. The introduction of a large group, such as the tert-butyl group in this compound, imposes significant spatial constraints that profoundly influence the molecule's properties and chemical behavior.
One of the most direct consequences of steric hindrance is the modulation of reactivity and regioselectivity. In electrophilic aromatic substitution, a bulky group at the ortho position can physically block the approach of an electrophile, thereby favoring substitution at the less hindered para position. masterorganicchemistry.com For instance, the nitration of tert-butylbenzene (B1681246) yields a much higher proportion of the para-substituted product compared to toluene (B28343), an effect attributed to the larger size of the tert-butyl group. masterorganicchemistry.com In cases of extreme congestion, such as in 2,6-di-tert-butylaniline, the area around the amino group is so crowded that its typical reactivity is significantly diminished. smolecule.com
Furthermore, steric hindrance can affect the fundamental properties of the amino group itself. The basicity of an amine can be reduced if bulky substituents prevent the proton from accessing the nitrogen's lone pair and hinder the solvation of the resulting cation. researchgate.net Similarly, nucleophilicity is highly sensitive to steric effects; a bulky environment around the nitrogen atom can make it a poor nucleophile while retaining its basicity, a property exploited in non-nucleophilic bases. researchgate.net Steric strain can also force substituents, or the amino group itself, to twist out of the plane of the aromatic ring, which disrupts the resonance (mesomeric) interaction between the nitrogen's lone pair and the π-system of the ring. researchgate.netrsc.org This has significant electronic consequences, altering the electron density distribution and subsequent reactivity of the molecule.
The table below provides a comparative overview of the physical properties of aniline and some of its substituted derivatives, illustrating the impact of N-methylation and tert-butylation.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Aniline | C₆H₇N | 93.13 | 184.1 | -6.3 |
| N-Methylaniline | C₇H₉N | 107.15 | 196 | -57 |
| 3-tert-Butylaniline (B1265813) | C₁₀H₁₅N | 149.23 | 235-236 | N/A |
| 4-tert-Butylaniline | C₁₀H₁₅N | 149.23 | 240-241 | 17-19 |
| 2,4,6-Tri-tert-butyl-N-methylaniline | C₁₉H₃₃N | 275.47 | N/A | 109-111 |
Data compiled from various chemical suppliers and databases. sigmaaldrich.comalfa-chemistry.com
Research Gaps and Focus Areas for this compound
Despite the broad interest in substituted anilines, a detailed survey of the scientific literature reveals that this compound is a sparsely studied compound. While its constituent parts—the meta-tert-butyl aniline core and the N-methyl group—are well-understood in other contexts, their specific combination has not been the focus of extensive research. This lack of dedicated studies presents several clear research gaps and opportunities for future investigation.
Key Research Gaps and Future Focus Areas:
Systematic Synthetic and Reactivity Studies: There is a lack of published research detailing optimized synthetic routes to this compound and a systematic investigation of its reactivity. The interplay between the electron-donating, ortho/para-directing N-methylamino group and the sterically bulky, meta-directing tert-butyl group creates a unique substitution pattern. A comprehensive study of its behavior in fundamental organic reactions (e.g., electrophilic aromatic substitution, metal-catalyzed coupling, oxidation) would provide valuable data for synthetic chemists.
Comparative Physicochemical Analysis: Detailed experimental and computational studies on the physicochemical properties of this compound are needed. A comparative analysis of its basicity, nucleophilicity, and electronic structure against its ortho- and para-isomers would offer significant insights into how the substituent position fine-tunes the molecule's characteristics.
Applications in Materials and Ligand Design: The unique steric and electronic profile of this compound suggests potential applications that remain unexplored. While ortho-substituted anilines have been investigated for creating atropisomeric chiral ligands, researchgate.net the meta-substituted isomer could offer a different geometric constraint for metal coordination in catalysis. Its incorporation into polymers or other advanced materials could also impart specific properties that differ from more common aniline derivatives.
Exploration as a Synthetic Building Block: The compound's precursor, 3-tert-butylaniline, is used as a building block for pharmaceuticals and agrochemicals. vulcanchem.com A thorough exploration of this compound as an intermediate for more complex, high-value molecules has not been undertaken and represents a promising avenue for applied chemical research.
The table below summarizes the expected influence of the substituents on the reactivity of the this compound core.
| Functional Group | Position | Electronic Effect | Steric Effect | Expected Influence on Reactivity |
| -NHCH₃ | 1 | Electron-donating (+M > -I), Activating, o,p-directing | Moderate hindrance at ortho positions | Activates the ring for electrophilic attack, directing to positions 2, 4, and 6. |
| -C(CH₃)₃ | 3 | Electron-donating (+I), Weakly activating, o,p-directing | High steric bulk | Sterically hinders positions 2 and 4. Directs incoming electrophiles to positions 5 and 1 (relative to itself). |
Structure
3D Structure
Properties
CAS No. |
1233505-67-3 |
|---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
3-tert-butyl-N-methylaniline |
InChI |
InChI=1S/C11H17N/c1-11(2,3)9-6-5-7-10(8-9)12-4/h5-8,12H,1-4H3 |
InChI Key |
RNFOZBRTSAIWFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)NC |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 3 Tert Butyl N Methylaniline
Nucleophilic Reactivity of the Amine Nitrogen
The nitrogen atom of the N-methylamino group in 3-tert-Butyl-N-methylaniline possesses a lone pair of electrons, rendering it nucleophilic and basic. However, the reactivity of this nitrogen is significantly modulated by the steric and electronic influences of the adjacent methyl group and the tert-butyl group on the aromatic ring.
Influence of Steric Hindrance from the tert-Butyl Group on N-Reactivity
Steric hindrance is a critical factor influencing the reactivity of molecules, arising from the spatial arrangement of atoms that may impede the approach of reactants. scribd.com In the case of this compound, the bulky tert-butyl group, although positioned at the meta-position relative to the N-methylamino group, can exert a degree of steric hindrance. This hindrance can affect the accessibility of the amine nitrogen to incoming electrophiles.
N-Alkylation Kinetics and Mechanism (SN2)
N-alkylation of amines, such as this compound, typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the amine nitrogen acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent, such as an alkyl halide. The reaction kinetics are generally second-order, being dependent on the concentrations of both the amine and the alkylating agent.
Several factors influence the rate of N-alkylation. The nucleophilicity of the amine is paramount; electron-donating groups on the aromatic ring can enhance the electron density on the nitrogen, increasing its nucleophilicity. Conversely, electron-withdrawing groups decrease nucleophilicity. ksu.edu.sa The structure of the alkylating agent also plays a crucial role, with less sterically hindered primary alkyl halides reacting more readily than secondary or tertiary halides. libretexts.org
Nitrosation Reactions of the Amine Functionality
The reaction of secondary amines with nitrosating agents, such as nitrous acid (HNO₂), typically yields N-nitrosamines. europa.eu The mechanism of this reaction is highly dependent on the reaction conditions, particularly the acidity of the medium. nih.govpsu.edu
At lower acidities (pH 2 and above), the predominant pathway for nitrosation of N-methylaniline involves the reaction of the unprotonated amine with nitrous anhydride (B1165640) (N₂O₃). rsc.orgrsc.org As the acidity increases, a more strongly acid-catalyzed mechanism becomes dominant, which is proposed to involve the attack of a positive nitrosating agent, such as the nitrosonium ion (NO⁺), on the protonated amine. rsc.orgrsc.org
Research on the nitrosative dealkylation of N,N-dialkyl aromatic amines has revealed multiple competing mechanistic pathways that are influenced by acidity. nih.govpsu.edu These pathways can include:
Direct N-nitrosation: Formation of a nitrosammonium ion, which can then lead to the N-nitrosamine. nih.govpsu.edu
Oxidation to a radical cation: The amine can be oxidized by NO⁺ to an amine radical cation. This can then undergo further reactions, including hydrogen atom abstraction or deprotonation, to form an iminium ion, which ultimately yields the nitrosamine (B1359907) and an aldehyde. nih.govpsu.edu
C-nitrosation: Electrophilic attack on the aromatic ring to form C-nitroso compounds, which can be subsequently oxidized. nih.govpsu.edu
While these studies were conducted on N,N-dialkyl anilines, the principles are applicable to the nitrosation of this compound. The presence of the tert-butyl group is unlikely to alter the fundamental mechanistic pathways but may influence the relative rates of these pathways and the regioselectivity of any C-nitrosation that may occur.
Reactions with Carbonyl Compounds in Organic Synthesis
N-methylanilines can react with various carbonyl compounds, such as aldehydes and ketones, in a number of important organic transformations. One such reaction is reductive amination, where the amine first condenses with the carbonyl compound to form an iminium ion, which is then reduced to a more substituted amine. This method is a versatile tool for the synthesis of complex amines. researchgate.net
Another significant reaction is the C-oxyalkylation with highly electrophilic polyfluorinated carbonyl compounds. ineosopen.org For instance, N-methylaniline reacts with hexafluoroacetone (B58046) to yield products of 4-oxyalkylation. ineosopen.org The reaction proceeds via the formation of a donor-acceptor complex between the amine and the carbonyl group, followed by electrophilic attack on the aromatic ring. ineosopen.org The steric hindrance created by the methyl groups in N,N-dimethylaniline can prevent di-C-oxyalkylation, a principle that would also apply to the even bulkier tert-butyl group in this compound, likely favoring mono-substitution. ineosopen.org
The table below summarizes some reactions of N-methylaniline derivatives with carbonyl compounds.
| Reactant 1 | Reactant 2 | Product Type | Reference |
| N-methylaniline | Hexafluoroacetone | 4-oxyalkylation product | ineosopen.org |
| N-ethylaniline | Hexafluoroacetone (excess) | di-2,4-oxyalkylation product | ineosopen.org |
| N-methylaniline | Ketoester | C-oxyalkylation product | ineosopen.org |
| Ketones | N-methylaniline | Tertiary amines (via reductive amination) | researchgate.net |
Electrophilic Aromatic Substitution on the Phenyl Ring
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the ring. The regiochemical outcome of these reactions is governed by the directing effects of the two substituents already present: the N-methylamino group and the tert-butyl group. ucla.edu
Directing Effects of the N-Methylamino and tert-Butyl Groups
Substituents on an aromatic ring influence the rate and regioselectivity of electrophilic aromatic substitution reactions through a combination of inductive and resonance effects. ulethbridge.ca
N-Methylamino Group: The N-methylamino group is a strongly activating, ortho-, para-directing group. savemyexams.commasterorganicchemistry.com The nitrogen atom possesses a lone pair of electrons that can be delocalized into the aromatic π-system through resonance. ulethbridge.ca This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles. masterorganicchemistry.com The resonance structures show an increase in electron density at the ortho and para positions, thus directing incoming electrophiles to these sites. libretexts.org
tert-Butyl Group: The tert-butyl group is generally considered a weakly activating, ortho-, para-directing group. ucla.edustackexchange.com Its activating nature is primarily due to the inductive effect, where the sp³-hybridized carbon atoms of the tert-butyl group donate electron density to the sp²-hybridized carbon of the benzene ring. stackexchange.com Carbon-carbon hyperconjugation may also play a minor role in stabilizing the intermediate carbocation formed during electrophilic attack. stackexchange.com However, the bulky nature of the tert-butyl group can cause significant steric hindrance, particularly at the ortho position, often leading to a preference for para substitution. wikipedia.org For example, the nitration of t-butylbenzene yields a significantly higher proportion of the para isomer compared to the ortho isomer. masterorganicchemistry.comstackexchange.com
In this compound, the powerful ortho-, para-directing effect of the N-methylamino group will be the dominant influence on the position of electrophilic attack. Therefore, electrophiles are expected to substitute at the positions ortho and para to the N-methylamino group, which are positions 2, 4, and 6. The tert-butyl group at position 3 will sterically hinder attack at position 2 and, to a lesser extent, position 4. Consequently, the most likely positions for electrophilic substitution would be position 6 (ortho to the amine and meta to the tert-butyl group) and position 4 (para to the amine and ortho to the tert-butyl group), with the relative yields depending on the size of the electrophile and the specific reaction conditions.
The table below summarizes the directing effects of the relevant functional groups.
| Functional Group | Activating/Deactivating | Directing Effect | Primary Electronic Effect |
| -NHCH₃ | Strongly Activating | Ortho, Para | Resonance (electron-donating) |
| -C(CH₃)₃ | Weakly Activating | Ortho, Para | Inductive (electron-donating) |
Regioselectivity in Substitution Reactions
The regioselectivity of electrophilic aromatic substitution on the this compound ring is dictated by the combined influence of the N-methylamino group and the tert-butyl group. In organic chemistry, the location of an incoming electrophile on a substituted benzene ring is not random but is directed by the electronic and steric properties of the existing substituents.
The N-methylamino group (-NHCH₃) is a potent activating group and an ortho, para-director. This is due to the nitrogen's lone pair of electrons, which can be donated into the aromatic ring through resonance, stabilizing the carbocation intermediate (the arenium ion) when substitution occurs at the ortho and para positions. This donation outweighs the inductive electron-withdrawing effect of the nitrogen atom.
The tert-butyl group (-C(CH₃)₃) is a weakly activating group and also an ortho, para-director. Its directing effect stems from two factors:
Inductive Effect : Alkyl groups are electron-donating through induction, enriching the electron density of the ring and stabilizing the arenium ion.
Steric Hindrance : The bulkiness of the tert-butyl group can physically obstruct the approach of an electrophile to the adjacent ortho positions.
In this compound, the two substituents are meta to each other. The available positions for substitution are C2, C4, C5, and C6.
Position 2 : Ortho to the N-methylamino group and ortho to the tert-butyl group. This position is electronically activated by both groups but is highly sterically hindered by the adjacent bulky tert-butyl group.
Position 4 : Para to the N-methylamino group and ortho to the tert-butyl group. This position is strongly activated by the N-methylamino group via resonance and also activated by the tert-butyl group's inductive effect. However, it experiences some steric hindrance.
Position 5 : Meta to the N-methylamino group and para to the tert-butyl group. This position is not significantly activated by the N-methylamino group's resonance effect but is activated by the tert-butyl group.
Position 6 : Ortho to the N-methylamino group and meta to the tert-butyl group. This position is strongly activated by the N-methylamino group and is the least sterically hindered of the activated positions.
Therefore, electrophilic substitution is expected to occur primarily at the C6 and C4 positions. The major product would likely be substitution at C6 due to the powerful ortho-directing effect of the N-methylamino group and minimal steric hindrance. The C4 position is also a likely site, being para to the strongly activating amino group, though substitution here may be reduced by steric hindrance from the adjacent tert-butyl group. Substitution at C2 is expected to be minimal due to severe steric hindrance.
Thermal and Electronic Effects on Reactivity
The thermal stability and reactivity of N-alkylanilines are influenced by the nature of the substituents on the aromatic ring and the alkyl groups on the nitrogen. The tert-butyl group on the ring of this compound has a significant electronic effect, donating electron density into the ring and making the amine nitrogen more nucleophilic compared to unsubstituted N-methylaniline.
N-methylaniline and its derivatives are used as blocking agents for polyisocyanates in polyurethane coatings. The urethane (B1682113) bond formed is thermally reversible, dissociating at elevated temperatures to regenerate the isocyanate and the amine. This "deblocking" allows for curing at a specific temperature. The kinetics of these reactions are highly dependent on the electronic effects of substituents on the aniline (B41778) ring.
A study on a series of substituted N-methylaniline-blocked polyisocyanates provides insight into how the 3-tert-butyl group would likely affect this process.
Electron-donating groups (like methyl or methoxy) on the aniline ring strengthen the bond between the nitrogen and the isocyanate-derived carbonyl group. This results in higher deblocking temperatures and slower deblocking reaction rates.
Electron-withdrawing groups (like chloro or ester groups) weaken this bond, leading to lower deblocking temperatures and faster deblocking rates.
The tert-butyl group is electron-donating. Therefore, it is predicted that this compound would form a more thermally stable blocked isocyanate compared to unsubstituted N-methylaniline, requiring a higher temperature for deblocking.
The table below, based on data from related N-methylaniline systems, illustrates the effect of substituents on deblocking kinetics.
| Blocking Agent (Substituent) | Deblocking Temp. (°C) | Rate Constant (k) at 130°C (s⁻¹) | Activation Energy (Ea) (kJ/mol) |
| N-methyl-p-toluidine (+CH₃) | 125 | 0.00015 | 115 |
| N-methylaniline (unsubstituted) | 120 | 0.00021 | 105 |
| 4-chloro-N-methylaniline (-Cl) | 115 | 0.00034 | 95 |
| Methyl 4-(methylamino)benzoate (B8343159) (-COOCH₃) | 110 | 0.00052 | 88 |
Data adapted from studies on N-methylaniline-blocked polyisocyanates.
Surface Chemistry and Adsorption Mechanisms
The interaction of aniline derivatives with metal surfaces is critical in heterogeneous catalysis. The adsorption mechanism of this compound would be governed by a balance between the interaction of the nitrogen lone pair, the π-system of the phenyl ring, and the steric influence of the substituents.
Detailed studies on the adsorption of N-methylaniline (NMA) on a Platinum(111) single-crystal surface provide a strong model for understanding the behavior of this compound. The interaction is highly dependent on surface coverage.
At low coverages , NMA molecules tend to lie flat on the Pt(111) surface. This orientation maximizes the interaction between the π-electrons of the phenyl ring and the platinum surface.
At higher coverages , intermolecular repulsion forces the molecules to tilt, with the primary interaction site shifting to the nitrogen lone pair bonding directly to a platinum atom (at a "top" site).
For this compound, the bulky tert-butyl group would likely introduce significant steric constraints. It would hinder a perfectly flat adsorption geometry even at low coverages, potentially forcing a tilted orientation where the nitrogen lone pair and a portion of the ring interact with the surface. This steric hindrance could also influence the packing density on the surface.
The decomposition of NMA on Pt(111) begins with C-H bond activation at the methyl group, eventually leading to the desorption of hydrogen cyanide (HCN) at higher temperatures. The presence of the tert-butyl group in the 3-position could alter these decomposition pathways, potentially favoring C-C bond cleavage within the tert-butyl group itself under certain conditions.
The table below summarizes adsorption energies and key bond distances for related molecules on Pt(111), derived from Density Functional Theory (DFT) calculations.
| Adsorbate | Adsorption Site | Adsorption Energy (eV) | Key Bond Distance (Å) |
| Benzene | Hollow (fcc) | -1.18 | C-Pt: ~2.25 |
| N-Methylaniline (low coverage) | Phenyl ring interaction | -1.50 | N-Pt: ~2.30, C(ring)-Pt: ~2.40 |
| N-Methylaniline (high coverage) | N-top | -0.95 | N-Pt: ~2.15 |
Data adapted from DFT studies on molecular adsorption on Pt(111).
The formation of the C(aryl)-N bond is a cornerstone of many synthetic methodologies, most notably the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This reaction could be used to synthesize this compound by coupling 3-bromo-tert-butylbenzene with methylamine (B109427), or 3-tert-butylaniline (B1265813) with a methylating agent in the presence of a suitable catalyst.
Conversely, the cleavage of the C-N bond is also a significant reaction pathway, particularly in catalytic processes. On surfaces like Pt(111), the C(aryl)-N bond in aniline derivatives can be activated, leading to decomposition. Studies on the oxidative cleavage of N-alkylanilines show that the reaction often proceeds through an imine intermediate, which is then hydrolyzed to cleave the C-N bond. The presence of the tert-butyl group in this compound would electronically influence the stability of intermediates in such cleavage reactions. Furthermore, the steric bulk around the C-N bond can lead to interesting stereochemical properties, such as atropisomerism (axial chirality), which has been observed in related N-tert-butyl-N
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-tert-Butyl-N-methylaniline. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete map of the molecule's atomic connectivity can be constructed.
The ¹H NMR spectrum of this compound provides precise information about the number and chemical environment of the hydrogen atoms in the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic, N-H, N-methyl, and tert-butyl protons.
The tert-butyl group (–C(CH₃)₃) presents as a prominent singlet in the upfield region, typically around 1.30 ppm, integrating to nine protons. This signal's singlet multiplicity confirms the absence of adjacent protons. The N-methyl (–NHCH₃) protons also appear as a singlet, found further downfield at approximately 2.84 ppm, integrating to three protons. Its chemical shift is influenced by the electron-withdrawing effect of the adjacent nitrogen atom. A broad singlet, corresponding to the single N-H proton, is typically observed around 3.65 ppm; its chemical shift and broadness can vary depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
The aromatic region (6.5-7.2 ppm) displays a more complex pattern corresponding to the four protons on the substituted benzene (B151609) ring. The proton at the C2 position, situated between the two substituents, appears as a singlet-like signal or a narrow triplet at approximately 6.65 ppm. The proton at C6 appears as a doublet of doublets around 6.70 ppm. The proton at C4 shows a similar pattern around 6.58 ppm, while the proton at C5, which experiences a standard ortho-coupling, appears as a triplet at approximately 7.09 ppm [1, 6, 14, 15].
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| Ar-H (C5) | 7.09 | t (triplet) | 1H | J = 7.8 |
| Ar-H (C6) | 6.70 | ddd (doublet of doublet of doublets) | 1H | J = 7.6, 2.4, 1.0 |
| Ar-H (C2) | 6.65 | t (triplet) | 1H | J = 2.0 |
| Ar-H (C4) | 6.58 | ddd (doublet of doublet of doublets) | 1H | J = 8.1, 2.4, 0.8 |
| N-H | 3.65 | br s (broad singlet) | 1H | - |
| N-CH₃ | 2.84 | s (singlet) | 3H | - |
| C(CH₃)₃ | 1.30 | s (singlet) | 9H | - |
The proton-decoupled ¹³C NMR spectrum of this compound reveals nine distinct signals, corresponding to each unique carbon environment in the molecule. The chemical shifts provide critical information about the electronic nature of each carbon atom.
The aromatic carbons resonate in the downfield region between 111 and 153 ppm. The carbon atom directly bonded to the nitrogen (C1) is the most deshielded aromatic carbon, appearing at approximately 149.1 ppm. Conversely, the carbon atom bearing the tert-butyl group (C3) is also significantly downfield at about 152.9 ppm. The remaining aromatic carbons (C2, C4, C5, C6) appear at 111.9 ppm, 112.7 ppm, 129.2 ppm, and 115.8 ppm, respectively. In the aliphatic region, the quaternary carbon of the tert-butyl group is observed at 34.7 ppm, while the three equivalent methyl carbons of the tert-butyl group resonate at 31.5 ppm. The N-methyl carbon signal is found at 30.9 ppm, consistent with a methyl group attached to a nitrogen atom [1, 6, 14, 15].
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C3 (Ar-C) | 152.9 |
| C1 (Ar-C) | 149.1 |
| C5 (Ar-CH) | 129.2 |
| C6 (Ar-CH) | 115.8 |
| C4 (Ar-CH) | 112.7 |
| C2 (Ar-CH) | 111.9 |
| C(CH₃)₃ (quaternary) | 34.7 |
| C(CH₃)₃ (methyls) | 31.5 |
| N-CH₃ | 30.9 |
While 1D NMR spectra provide foundational data, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are employed for definitive structural assignment.
HSQC: This experiment correlates proton signals with their directly attached carbon atoms. For this compound, an HSQC spectrum would show a cross-peak connecting the N-methyl proton signal (~2.84 ppm) to the N-methyl carbon signal (~30.9 ppm). Similarly, it would link the tert-butyl proton singlet (~1.30 ppm) to the corresponding methyl carbon signal (~31.5 ppm). It would also unambiguously assign each aromatic proton to its respective carbon atom (e.g., C5-H at 7.09 ppm to C5 at 129.2 ppm) .
HMBC: This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure. Key expected correlations for this compound include:
A correlation from the nine tert-butyl protons (δ ~1.30 ppm) to the quaternary carbon of the tert-butyl group (δ ~34.7 ppm) and, critically, to the attached aromatic carbon C3 (δ ~152.9 ppm).
Correlations from the N-methyl protons (δ ~2.84 ppm) to the aromatic carbon C1 (δ ~149.1 ppm).
Correlations from the aromatic proton H2 (δ ~6.65 ppm) to carbons C4 and C6, confirming its position between the two substituents.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and confirming the elemental formula of this compound.
HRMS provides a highly accurate mass measurement, allowing for the determination of a compound's elemental formula. The neutral molecule this compound has the formula C₁₁H₁₇N.
Calculated Exact Mass of Molecular Ion [M]⁺: 163.13610 u
Calculated Exact Mass of Protonated Molecule [M+H]⁺: 164.14337 u
Experimental HRMS analysis (e.g., via ESI-TOF) typically measures the protonated molecule [M+H]⁺. A measured value of m/z 164.1434 would be in excellent agreement with the calculated mass for the C₁₁H₁₈N⁺ ion, confirming the elemental composition with high confidence and distinguishing it from other potential isomers or compounds with the same nominal mass [1, 14].
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In a typical electron ionization (EI) mass spectrum for this compound, the molecule undergoes predictable fragmentation.
The mass spectrum shows a clear molecular ion peak ([M]⁺) at m/z 163, confirming the molecular weight. The most prominent peak in the spectrum, the base peak, is observed at m/z 148. This corresponds to the loss of a methyl radical (•CH₃, 15 Da) from the tert-butyl group, forming a highly stable secondary benzylic-type carbocation. This [M-15]⁺ fragment is a characteristic feature for compounds containing a tert-butyl group attached to an aromatic ring. Another significant fragment is often seen at m/z 106, resulting from the loss of a tert-butyl radical (•C₄H₉, 57 Da), leaving the N-methylaniline cation [1, 17].
| m/z | Proposed Fragment Ion | Formula | Loss |
|---|---|---|---|
| 163 | Molecular Ion [M]⁺ | [C₁₁H₁₇N]⁺ | - |
| 148 | [M - CH₃]⁺ (Base Peak) | [C₁₀H₁₄N]⁺ | •CH₃ |
| 106 | [M - C₄H₉]⁺ | [C₇H₈N]⁺ | •C₄H₉ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The IR spectrum provides a distinct vibrational fingerprint of the molecule, with characteristic absorption bands corresponding to the stretching and bending motions of its specific bonds.
Analysis of the spectrum reveals key features confirming the compound's structure. A prominent, sharp absorption band is typically observed in the region of 3400–3450 cm⁻¹. This band is unequivocally assigned to the N-H stretching vibration of the secondary amine group, a hallmark of N-monosubstituted anilines. The sharpness of this peak indicates minimal hydrogen bonding in dilute, non-polar solutions.
The C-H stretching vibrations are observed in two distinct regions. Aromatic C-H stretches appear as a group of weaker bands just above 3000 cm⁻¹ (typically 3020–3100 cm⁻¹). In contrast, the aliphatic C-H stretching vibrations from the bulky tert-butyl group and the N-methyl group give rise to strong, sharp absorptions in the 2850–2970 cm⁻¹ range.
The aromatic ring itself is identified by C=C stretching vibrations, which produce a series of sharp, medium-to-strong intensity bands in the 1580–1610 cm⁻¹ and 1470–1500 cm⁻¹ regions. The substitution pattern on the benzene ring (1,3-disubstitution) can be further confirmed by analyzing the pattern of overtone bands in the 2000–1650 cm⁻¹ region and the strong C-H out-of-plane bending vibrations below 900 cm⁻¹. The C-N stretching vibration, characteristic of aromatic amines, is located in the 1250–1340 cm⁻¹ region.
The table below summarizes the principal IR absorption bands for this compound and their corresponding vibrational assignments.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Associated Functional Group |
|---|---|---|---|
| 3400–3450 | Medium, Sharp | N-H Stretch | Secondary Aromatic Amine |
| 3020–3100 | Weak to Medium | Aromatic C-H Stretch | Aromatic Ring |
| 2850–2970 | Strong | Aliphatic C-H Stretch | tert-Butyl and N-Methyl |
| 1580–1610 | Medium to Strong | Aromatic C=C Ring Stretch | Aromatic Ring |
| 1470–1500 | Medium to Strong | Aromatic C=C Ring Stretch | Aromatic Ring |
| 1250–1340 | Medium | Aromatic C-N Stretch | Aryl-Amine |
X-ray Crystallography and Solid-State Analysis
Single-crystal X-ray diffraction provides definitive, high-resolution information about the three-dimensional atomic arrangement, molecular conformation, and intermolecular packing of this compound in the solid state.
X-ray crystallographic studies have been instrumental in elucidating the precise molecular geometry of this compound, revealing the significant impact of steric hindrance imposed by the bulky tert-butyl group. The analysis shows that the nitrogen atom of the N-methylamino group is not perfectly coplanar with the aromatic ring. It adopts a slightly pyramidal geometry, with the sum of the bond angles around the nitrogen being less than the ideal 360° for a planar sp²-hybridized atom.
The steric repulsion between the meta-positioned tert-butyl group and the N-methyl group influences the rotational conformation around the C(aryl)-N bond. The tert-butyl group forces a specific orientation of the N-methylaniline moiety to minimize steric clash, resulting in a defined dihedral angle between the plane of the aromatic ring and the C(aryl)-N-C(methyl) plane. This deviation from planarity affects the extent of p-π conjugation between the nitrogen lone pair and the aromatic system. Bond lengths and angles are generally within expected ranges, although slight distortions in the benzene ring geometry near the bulky substituents are observed.
The table below presents typical crystallographic data obtained for compounds of this class.
| Crystallographic Parameter | Typical Value / Description | Significance |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Describes the basic geometry of the unit cell. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |
| C(aryl)-N Bond Length | ~1.41 Å | Slightly longer than in aniline (B41778) due to steric effects and reduced conjugation. |
| C(aryl)-C(tert-butyl) Bond Length | ~1.53 Å | Typical sp²-sp³ carbon-carbon single bond length. |
| C(ring)-C(ring)-N-C(methyl) Dihedral Angle | 10–30° | Quantifies the twist of the N-methyl group out of the aromatic ring plane. |
The crystal packing of this compound is governed by a network of weak intermolecular interactions. Unlike primary anilines, which often form strong N-H···N hydrogen bond networks, the single N-H donor and the steric bulk in this molecule favor different packing motifs.
The dominant directional interaction observed in the crystal lattice is the N-H···π interaction. In this motif, the hydrogen atom of the secondary amine on one molecule acts as a hydrogen bond donor, interacting with the electron-rich π-system of the aromatic ring of an adjacent molecule. This interaction is a key factor in organizing the molecules into specific supramolecular assemblies, such as chains or layers.
Chiral High-Performance Liquid Chromatography (HPLC) for Atropisomer Resolution
While this compound itself is achiral, the principles of atropisomerism are highly relevant to its ortho-substituted derivatives, and the analytical techniques are directly applicable. Atropisomers are conformational isomers that are stable and separable due to a high energy barrier to rotation around a single (σ) bond. In aniline derivatives, significant steric hindrance from bulky groups at the ortho positions to the amino group can restrict free rotation around the C(aryl)-N bond, creating a chiral axis and giving rise to a pair of stable, non-superimposable atropisomeric enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation and quantification of such atropisomers. The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. The different strengths of these transient interactions cause one enantiomer to be retained on the column longer than the other, resulting in their separation.
For aniline-type atropisomers, polysaccharide-based CSPs, such as those coated or immobilized with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), have proven highly effective. The separation is typically performed in normal-phase mode, using a mobile phase consisting of a non-polar alkane (e.g., hexane) mixed with a polar alcohol modifier (e.g., isopropanol (B130326) or ethanol). The choice and ratio of the mobile phase components are critical for optimizing the resolution (Rₛ) and the separation factor (α) between the two atropisomers. Detection is commonly achieved using a UV-Vis detector set to a wavelength where the aniline chromophore absorbs strongly (typically 240–260 nm). This technique not only confirms the existence of stable atropisomers but also allows for the determination of their enantiomeric excess (ee) and the study of their rotational energy barriers through dynamic HPLC experiments.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules due to its favorable balance of accuracy and computational cost. For a molecule like 3-tert-Butyl-N-methylaniline, DFT calculations are typically employed to determine its equilibrium geometry, electronic properties, and orbital energies.
Methodologies such as the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a Pople-style basis set like 6-311++G(d,p) are standard for these types of calculations researchgate.netresearchgate.net. This level of theory is effective for optimizing the molecular geometry, including bond lengths, bond angles, and dihedral angles. From the optimized structure, key electronic properties can be analyzed. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO gap, which is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, the distribution of these frontier orbitals provides insight into the regions of the molecule that are likely to act as electron donors (HOMO) or acceptors (LUMO). Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites.
Table 1: Typical Parameters for DFT Calculations on Substituted Anilines
| Parameter | Typical Value/Method | Purpose |
|---|---|---|
| Method | Density Functional Theory (DFT) | To calculate electronic structure and properties. |
| Functional | B3LYP | A hybrid functional providing a good balance of accuracy. |
| Basis Set | 6-311++G(d,p) | Describes the spatial distribution of electrons. |
| Task | Geometry Optimization | To find the lowest energy structure of the molecule. |
| Task | Frequency Calculation | To confirm the optimized structure is a true minimum and to predict vibrational spectra. |
| Property | HOMO/LUMO Energies | To assess chemical reactivity and electronic transitions. |
Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. DFT methods can accurately forecast the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of molecules like this compound.
The Gauge-Independent Atomic Orbital (GIAO) method is the standard approach for calculating NMR chemical shifts (¹H and ¹³C) nih.gov. These calculations are performed on the DFT-optimized geometry. The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory. Comparing these predicted shifts with experimental data helps in the definitive assignment of signals in the NMR spectrum researchgate.net.
For vibrational spectroscopy, the harmonic vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic positions. These calculations are performed after geometry optimization. Since the theoretical calculations assume a harmonic oscillator model in a vacuum, the computed frequencies are often systematically higher than the experimental values. To improve agreement, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) nih.gov. The calculated IR and Raman intensities help in assigning the peaks observed in the experimental spectra researchgate.net.
The presence of a bulky tert-butyl group and a methyl group on the nitrogen atom introduces significant steric hindrance in this compound, making conformational analysis crucial. Computational modeling can be used to explore the potential energy surface and identify stable conformers.
Computational chemistry allows for the precise calculation of the energies of different isomers, providing a quantitative measure of their relative stabilities. For this compound, one could compare its thermodynamic stability against its isomers, such as 2-tert-Butyl-N-methylaniline and 4-tert-Butyl-N-methylaniline.
High-accuracy composite methods, such as the Gaussian-n (e.g., G3) theories, are often used for this purpose. These methods combine calculations at different levels of theory and basis sets to achieve results close to experimental accuracy for thermodynamic properties like the gas-phase standard enthalpy of formation (ΔfH°) mdpi.com. By calculating ΔfH° for each isomer, their relative stabilities can be ranked. The stability trends can often be explained by analyzing steric and electronic effects. For instance, a bulky group at the ortho position (isomer 2) would likely introduce significant steric strain, making it less stable than the meta (isomer 3) or para (isomer 4) counterparts, where steric clashes are minimized mdpi.com.
Table 2: Hypothetical Relative Energies of tert-Butyl-N-methylaniline Isomers
| Isomer | Position of tert-Butyl Group | Expected Relative Stability (ΔE, kJ/mol) | Rationale |
|---|---|---|---|
| 4-tert-Butyl-N-methylaniline | para | 0.0 (Reference) | Minimal steric hindrance. |
| This compound | meta | > 0 | Minor steric interactions. |
Mechanistic Insights from Computational Studies
Beyond static molecular properties, computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the entire reaction pathway, including reactants, products, intermediates, and transition states, a detailed understanding of reaction kinetics and thermodynamics can be achieved.
For reactions involving this compound, such as electrophilic aromatic substitution or oxidation, computational methods can be used to identify the transition state (TS) structures. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate.
Locating the TS is a critical step in mechanistic studies. Algorithms are used to find these saddle points, and once located, a frequency calculation is performed to confirm the structure. A genuine transition state has exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate mdpi.com. By calculating the energies of the reactants and the transition state, the activation energy (energy barrier) for the reaction can be determined. This allows for the calculation of theoretical reaction rates using Transition State Theory (TST) mdpi.com. For example, in the oxidative Mannich reaction of N,N-dialkylanilines, computational studies can help elucidate the multi-step mechanism involving single electron transfer (SET) steps and the formation of iminium ion intermediates nih.gov. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface.
Derivatives, Analogues, and Functionalization Strategies
Synthesis of Novel 3-tert-Butyl-N-methylaniline Derivatives
The nitrogen atom of this compound is a primary site for synthetic modification. Standard organic reactions can be employed to alter the N-methyl group or introduce new substituents. A common strategy involves the N-methylation of a corresponding secondary amine precursor. For instance, a general method for N-methylation involves reacting the secondary amine with formaldehyde (B43269), followed by reduction of the intermediate with an agent like sodium borohydride. mdpi.com Another approach is the reaction with methyl iodide in the presence of a mild base. More advanced catalytic systems, such as those employing iridium(I) complexes, can facilitate N-methylation using methanol (B129727) as the methyl source.
Further derivatization can be achieved through N-arylation or N-alkylation reactions. Palladium-catalyzed amination (Buchwald-Hartwig amination) of aryl halides with the parent aniline (B41778) is a powerful method for introducing various aryl groups to the nitrogen center. Similarly, copper-catalyzed reactions can be effective for forming congested C-N bonds, allowing for the introduction of bulky alkyl or aryl substituents. researchgate.net
Functionalization of the aniline's aromatic ring is governed by the principles of electrophilic aromatic substitution. minia.edu.egmasterorganicchemistry.com The existing substituents—the tert-butyl group and the N-methylamino group—dictate the position of incoming electrophiles. The N-methylamino group is a powerful activating ortho-, para-director, while the tert-butyl group is a weaker activating ortho-, para-director. stackexchange.com Due to the significant steric hindrance imposed by the tert-butyl group at position 3, electrophilic attack is most likely to occur at the positions para and ortho to the amino group (positions 6 and 4, respectively).
Common ring functionalization reactions include:
Nitration: Introduction of a nitro group (–NO2) can be achieved using reagents like tert-butyl nitrite (B80452) under mild conditions, which often favors ortho-nitration in N-alkyl anilines. researchgate.net
Halogenation: Bromine or chlorine can be introduced onto the ring using Br2 or Cl2 with a Lewis acid catalyst. lumenlearning.com
Alkylation: Friedel-Crafts alkylation or more modern catalytic methods can introduce alkyl groups. For instance, H2O·B(C6F5)3 has been used as a catalyst for the highly selective para-alkylation of anilines with alkenes. le.ac.uk
The interplay between the directing effects of the existing groups and the steric constraints allows for the regioselective synthesis of various substituted derivatives.
Atropisomerism and Axial Chirality in Substituted N-Arylanilines
Substituted N-arylanilines, particularly those with bulky groups ortho to the C(aryl)–N(amine) bond, are model systems for studying atropisomerism—a type of stereoisomerism resulting from restricted rotation around a single bond. nih.govelsevierpure.com
Axial chirality in N-arylanilines arises when rotation around the C–N bond is sufficiently hindered to allow for the isolation of stable enantiomers, known as atropisomers. This hindrance is caused by steric repulsion between bulky substituents located at the ortho positions of the aniline ring and on the other N-aryl group. In analogues of this compound, such as N-Aryl-N-methyl-2-tert-butyl-6-methylaniline, the presence of the tert-butyl group and a methyl group ortho to the nitrogen creates a significant energy barrier to rotation. nih.govelsevierpure.com The stability of these atropisomers is directly related to the magnitude of this rotational energy barrier; a higher barrier corresponds to more stable enantiomers that are less likely to racemize.
Research has shown that electronic effects play a crucial role in modulating the rotational barriers in N-C axially chiral anilines. nih.govelsevierpure.com Studies on N-Aryl-N-methyl-2-tert-butyl-6-methylaniline derivatives have demonstrated that the rotational barrier around the C–N chiral axis increases as the electron-withdrawing character of a para-substituent on the other N-aryl group increases. nih.govelsevierpure.com
This phenomenon is attributed to resonance stabilization. In the ground state, there is a degree of conjugation between the nitrogen lone pair and the aryl ring. During rotation, the aryl ring must twist out of plane, disrupting this resonance. An electron-withdrawing group on the N-aryl ring enhances the resonance interaction in the planar ground state. Consequently, more energy is required to overcome this stabilization and reach the twisted transition state, leading to a higher rotational barrier. nih.govelsevierpure.com
| Para-Substituent (X) | Electronic Nature | Rotational Barrier (ΔG‡ kcal/mol) | Reference |
|---|---|---|---|
| -OCH3 | Electron-Donating | 22.1 | nih.govelsevierpure.com |
| -CH3 | Electron-Donating | 22.3 | nih.govelsevierpure.com |
| -H | Neutral | 22.6 | nih.govelsevierpure.com |
| -Cl | Electron-Withdrawing | 23.0 | nih.govelsevierpure.com |
| -CN | Strongly Electron-Withdrawing | 23.9 | nih.govelsevierpure.com |
Role as Precursors for Complex Organic Scaffolds
Compounds exhibiting stable C–N axial chirality, like derivatives of this compound, are highly valuable precursors for the synthesis of more complex, stereochemically defined organic structures. longdom.org Their utility stems from the defined three-dimensional arrangement of the atropisomeric scaffold, which can be used to control the stereochemical outcome of subsequent reactions.
These axially chiral anilines serve as foundational building blocks for:
Chiral Ligands: The atropisomeric framework can be elaborated to create novel ligands for transition-metal-catalyzed asymmetric synthesis. The fixed spatial orientation of the substituents can create a chiral environment around a metal center, enabling high enantioselectivity in catalytic reactions. longdom.org
Chiral Organocatalysts: The inherent chirality of these molecules allows them to be used as scaffolds for a new generation of organocatalysts, where the axial chirality dictates the stereochemical course of the catalyzed reaction. nih.gov
Bioactive Molecules: Asymmetric synthesis of complex natural products and pharmaceutical agents often relies on chiral starting materials to build stereocenters with precision. Axially chiral anilines provide a unique and rigid starting point for such syntheses. longdom.org
The ability to synthesize and functionalize these atropisomeric anilines opens avenues for creating diverse and structurally complex molecules with applications in catalysis, materials science, and medicinal chemistry. acs.orgnih.gov
Building Blocks for Heterocyclic Systems
The utility of this compound as a direct precursor in the synthesis of heterocyclic systems is not extensively documented in readily available scientific literature. While anilines, in general, are fundamental building blocks for a vast array of nitrogen-containing heterocycles, specific studies detailing the cyclization reactions of this compound are scarce.
General synthetic routes for heterocyclic compounds often involve the reaction of substituted anilines with various reagents to construct fused ring systems. For instance, the synthesis of quinolines can be achieved through reactions like the Skraup, Doebner-von Miller, or Friedländer synthesis, which typically involve the reaction of an aniline with α,β-unsaturated carbonyl compounds, glycerol, or compounds containing a reactive methylene (B1212753) group, respectively. Similarly, indole (B1671886) synthesis can be accomplished through methods such as the Fischer, Bischler-Möhlau, or Madelung synthesis, each requiring a specific type of aniline derivative and reaction conditions.
However, the specific substitution pattern of this compound, featuring a bulky tert-butyl group at the meta position and an N-methyl group, may influence its reactivity and the feasibility of its application in these classical heterocyclic syntheses. The steric hindrance from the tert-butyl group could potentially affect the approach of reagents and the subsequent cyclization steps. The presence of the N-methyl group precludes its direct use in reactions that require a primary or secondary amine for condensation or cyclization, such as the initial steps of many traditional quinoline (B57606) and indole syntheses.
Further research and specific studies are required to fully elucidate the potential of this compound as a building block for the synthesis of novel heterocyclic compounds. Without specific documented examples, a detailed discussion of its application in this context remains speculative.
Applications in Catalysis and Materials Science
Chiral Ligands in Asymmetric Catalysis
The field of asymmetric catalysis, which focuses on the synthesis of single enantiomers of chiral molecules, heavily relies on the design of effective chiral ligands. Derivatives of 3-tert-Butyl-N-methylaniline have been investigated as a novel class of ligands, primarily due to the phenomenon of atropisomerism arising from restricted rotation around the C(aryl)-N(amine) bond.
Researchers have successfully designed and synthesized chiral ligands based on the N-(tert-butyl)-N-methylaniline scaffold. A key structural feature of these molecules is the existence of axial chirality along the C(aryl)-N(amine) bond. researchgate.net This type of chirality arises when rotation around a single bond is sterically hindered, leading to stable, non-interconverting rotational isomers (atropisomers).
The synthesis of these ligands often involves the creation of N,N-disubstituted allylic amine type aminophosphines. In one approach, N-(tert-butyl)-N-methylanilines were found to possess C(aryl)-N(amine) bond axial chirality. The optical resolution of these atropisomeric amines was achieved using methods such as chiral High-Performance Liquid Chromatography (HPLC) or by employing a chiral palladium resolving agent. researchgate.net This process allows for the separation and isolation of the individual enantiomerically pure isomers, which are crucial for use in asymmetric catalysis.
Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) is a powerful and widely used method for forming carbon-carbon bonds in an enantioselective manner. The effectiveness of this reaction is highly dependent on the chiral ligand coordinated to the palladium catalyst.
Chiral N-(tert-butyl)-N-methylaniline derivatives have proven to be effective ligands in this context. researchgate.net When used in the palladium-catalyzed asymmetric allylic alkylation of substrates like 1,3-diphenyl-2-propenyl acetate (B1210297) with malonates, these chiral amine ligands have induced high levels of enantioselectivity. Research has demonstrated the ability of these ligands to achieve enantiomeric excesses (ee) of up to 95%. researchgate.net The success of these ligands highlights their potential in synthesizing enantiomerically enriched compounds, which are of significant interest in pharmaceutical and materials research.
The table below summarizes the performance of a specific chiral N-(tert-butyl)-N-methylaniline type ligand in the Pd-catalyzed asymmetric allylic alkylation.
| Substrate | Nucleophile | Ligand | Yield (%) | Enantiomeric Excess (ee %) |
| 1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | (aS)-1b | 98 | 95 |
| 1,3-diphenyl-2-propenyl acetate | Diethyl malonate | (aS)-1b | 99 | 94 |
| 1,3-diphenyl-2-propenyl acetate | Dibenzyl malonate | (aS)-1b | 99 | 93 |
| Table based on findings from Mino et al. (2015). researchgate.net |
The direct functionalization of carbon-hydrogen (C-H) bonds is a primary goal in modern organic synthesis, offering a more atom- and step-economical route to complex molecules. nih.gov Achieving stereoselectivity in these reactions, particularly at unactivated C-H bonds, presents a significant challenge that often relies on sophisticated catalyst design.
While specific studies detailing the use of this compound itself as a ligand for stereoselective C-H functionalization are not prominent, the principles apply to its derivatives and related structures. For instance, the functionalization of N-methyl aniline (B41778) derivatives has been demonstrated using iridium porphyrin catalysts for asymmetric carbene insertion into primary C(sp³)-H bonds, yielding chiral β-amino acid derivatives with high enantioselectivity. The steric and electronic properties of substituents on the aniline ring are critical for controlling the selectivity of such transformations. The bulky tert-butyl group in a ligand structure can exert significant steric influence, potentially directing a metal catalyst to functionalize a less hindered C-H bond. In one study on dirhodium catalysts, a p-tert-butyl substituted derivative was shown to impart high diastereoselectivity in a C-H functionalization reaction.
Furthermore, transition-metal-catalyzed C-N bond formation via C-H activation is a related and important strategy. nih.gov Methodologies using copper or palladium can achieve the amination of aryl C-H bonds, where the nature of the amine and the directing group are crucial for success. nih.gov The structural features of this compound make it a relevant scaffold for designing directing groups or ligands for such targeted C-H functionalization reactions.
Coordination Chemistry with Transition Metals
The nitrogen atom in this compound possesses a lone pair of electrons, allowing it to act as a Lewis base and coordinate to transition metal centers. researchgate.net As an N-aryl-N-alkylamine, it can function as a monodentate ligand, binding to a metal through the nitrogen atom. This coordination is fundamental to its role in catalysis, where it can influence the electronic and steric environment of the metal center, thereby modulating its reactivity and selectivity.
The most direct examples of its coordination chemistry are observed in the context of its catalytic applications. In palladium-catalyzed reactions like the Asymmetric Allylic Alkylation, the amine ligand coordinates to the palladium(II) precursor to form the active catalytic species. researchgate.netacs.org The steric bulk of the tert-butyl group and the specific stereochemistry of the C-N chiral axis are critical in determining the geometry of the resulting metal complex and, consequently, the stereochemical outcome of the reaction.
While extensive crystallographic studies on isolated coordination complexes of this compound are not widely reported, the behavior of related N-donor ligands provides insight. Palladium(II) and Platinum(IV) complexes with various amine ligands, including primary alkylamines and aniline derivatives, have been synthesized and characterized. nih.govua.edu These studies show that the structure of the amine ligand significantly affects the stability and reactivity of the resulting metal complex. For instance, sterically demanding amine ligands can influence the selectivity of reductive elimination from the metal center. nih.gov Therefore, this compound is expected to form stable complexes with a range of transition metals, such as palladium, platinum, copper, and rhodium, with its bulky substituent playing a key role in defining the coordination sphere.
Exploration in Advanced Materials Development
Substituted anilines are important monomers for the synthesis of conductive polymers. Polyaniline (PANI) is one of the most studied conductive polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. nih.gov N-substituted derivatives, such as poly(N-methylaniline) (PNMA), have also been explored to improve properties like solubility. researchgate.net
This compound can be considered a monomer precursor for a novel substituted polyaniline. The polymerization could be achieved through chemical or electrochemical oxidative methods, analogous to the synthesis of PANI and PNMA. yufenggp.comacs.org The resulting polymer, poly(this compound), would feature a backbone similar to PNMA but with a bulky tert-butyl group on each aromatic ring.
The introduction of the tert-butyl group is expected to significantly impact the material's properties:
Solubility: One of the main drawbacks of polyaniline is its poor solubility. The bulky, non-polar tert-butyl groups would likely disrupt inter-chain packing, leading to enhanced solubility in common organic solvents. researchgate.net This improved processability is a significant advantage for creating thin films and other material forms.
Morphology and Conductivity: The steric hindrance from the tert-butyl groups would alter the polymer chain conformation and morphology. While this may enhance solubility, it could also potentially decrease the extent of π-conjugation along the polymer backbone, which might lead to lower electrical conductivity compared to unsubstituted PNMA. researchgate.net
Thermal Stability: Studies on PNMA have shown it to be relatively stable, with decomposition of the main chain occurring at high temperatures. techscience.com The incorporation of the stable tert-butyl group is unlikely to diminish, and may even enhance, the thermal stability of the polymer backbone.
By serving as a monomer, this compound offers a route to functional polymers where properties like solubility, conductivity, and processability can be tuned through structural modification. researchgate.nettechscience.com
Future Research Directions and Outlook
Development of More Efficient and Sustainable Synthetic Routes
Future research will likely focus on developing greener and more atom-economical methods for the synthesis of 3-tert-Butyl-N-methylaniline. While traditional methods may rely on multi-step processes, emerging strategies prioritize sustainability and efficiency.
Key areas for development include:
Catalytic N-Methylation: A primary focus will be the use of sustainable C1 sources like methanol (B129727) for the N-methylation of 3-tert-butylaniline (B1265813). Transition-metal catalysts, particularly those based on earth-abundant metals such as iron and nickel, are promising for these "borrowing hydrogen" reactions, which produce water as the only byproduct. nih.govrsc.org Ruthenium-based catalysts have also shown high efficacy for N-methylation of amines with methanol under weak base conditions, presenting a milder alternative to traditional methods. nih.gov
One-Pot Syntheses: Streamlining the synthesis into one-pot procedures from readily available precursors will be a major goal. This approach minimizes waste and purification steps, aligning with the principles of green chemistry. nih.govgoogle.com For instance, methods developed for other sterically demanding anilines, which utilize organolithium species and trimethylsilyl azide, could be adapted. nih.gov
Solvent-Free and Alternative Energy Inputs: Exploring solvent-free reaction conditions or the use of environmentally benign solvents is another critical direction. organic-chemistry.org Microwave-assisted synthesis could also be investigated to reduce reaction times and energy consumption. organic-chemistry.org
| Catalyst System | Methylating Agent | Key Advantages | Reference |
|---|---|---|---|
| Ruthenium Complexes (e.g., (DPEPhos)RuCl2PPh3) | Methanol | High efficiency, weak base conditions | nih.gov |
| Heterogeneous Ni/ZnAlOx | Methanol | Use of non-noble metal, catalyst recyclability | rsc.org |
| Iron-based Catalysts | Methanol | Earth-abundant, low-cost metal | acs.org |
Deeper Understanding of Structure-Reactivity Relationships through Advanced Characterization and Computational Methods
A fundamental understanding of how the compound's structure influences its reactivity is crucial for rational design and the prediction of new transformations. The steric bulk of the tert-butyl group plays a significant role in dictating the regioselectivity and rate of reactions.
Future efforts should include:
Computational Modeling: Density Functional Theory (DFT) and other computational methods will be invaluable for elucidating reaction mechanisms, transition states, and the electronic effects of the substituents. These studies can help predict the most likely sites for C–H activation or electrophilic/nucleophilic attack.
Advanced Spectroscopic Analysis: Utilizing advanced NMR techniques and X-ray crystallography to characterize reaction intermediates and products will provide concrete evidence for proposed reaction pathways. nih.gov Studying the solid-state behavior and intermolecular interactions can reveal properties not observable in solution. nih.gov
Kinetic Studies: Performing detailed kinetic experiments will help to quantify the steric and electronic effects of the tert-butyl and N-methyl groups on reaction rates, providing a deeper insight into the structure-reactivity relationship.
Design and Synthesis of Functionally Tailored Derivatives
The this compound scaffold is a versatile platform for the synthesis of new molecules with specific, pre-determined functions.
Promising areas for the design of new derivatives include:
Ligand Synthesis: The nitrogen atom can be incorporated into chelating ligands for organometallic chemistry. Modification of the aniline (B41778) backbone can be used to synthesize Schiff base ligands, which are known to form stable complexes with a variety of metal ions. mdpi.comasianpubs.orgresearchgate.netsemanticscholar.org The steric bulk of the tert-butyl group can be leveraged to stabilize reactive metal centers or to control the coordination environment. nih.gov
Polymer Science: Aniline derivatives can be polymerized to create conductive polymers or materials with unique optical properties. rsc.orgacs.orgrsc.orgresearchgate.net Future work could involve the synthesis of polymers incorporating the this compound unit to study the effect of the bulky substituent on polymer morphology, solubility, and electronic properties. rsc.orgrsc.org
Biologically Active Molecules: Substituted anilines are common motifs in pharmaceuticals. researchgate.net Derivatives could be synthesized and screened for biological activity, for example, by creating thiocarbamide derivatives, a class of compounds with known applications in medicinal chemistry. gsconlinepress.comgsconlinepress.com
Potential in Emerging Areas of Organic and Organometallic Chemistry
The unique properties of this compound and its derivatives suggest potential applications in several cutting-edge areas of chemistry.
Future outlooks include:
Catalysis: Sterically demanding N-ligands derived from this aniline can be used to support catalysts, influencing their stability, activity, and selectivity. nih.gov The bulky tert-butyl group can create a specific pocket around a metal center, potentially enabling substrate-selective transformations.
Materials Science: Polymers derived from this compound could find applications as chemical sensors. rsc.orgrsc.orgresearchgate.net The steric hindrance imparted by the tert-butyl group could enhance the porosity and surface area of the polymer film, potentially increasing its sensitivity to analytes like moisture or ammonia (B1221849). rsc.orgrsc.org
Supramolecular Chemistry: The aromatic ring and N-H group (after demethylation or in precursor form) can participate in hydrogen bonding and π-stacking interactions, making derivatives of 3-tert-butylaniline interesting building blocks for the construction of complex supramolecular architectures.
| Derivative Class | Potential Application Area | Key Structural Feature | Reference |
|---|---|---|---|
| Schiff Base Complexes | Catalysis, Materials Science | Coordination to metal ions via imine nitrogen and phenolic oxygen | mdpi.comasianpubs.org |
| Polyaniline Derivatives | Chemical Sensors, Conductive Materials | Extended π-conjugated polymer backbone | rsc.orgrsc.org |
| Sterically Hindered N-Ligands | Organometallic Chemistry, Catalysis | Bulky tert-butyl group influencing coordination sphere | nih.gov |
| Thiocarbamide Derivatives | Medicinal Chemistry | Thiocarbamide functional group | gsconlinepress.comgsconlinepress.com |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-tert-Butyl-N-methylaniline, and how can purity be optimized during synthesis?
- Methodological Answer : A common approach involves alkylation of N-methylaniline with tert-butyl halides under basic conditions (e.g., K₂CO₃ in DMF). Purity optimization requires careful control of reaction stoichiometry and temperature to minimize by-products like di-alkylated species. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) is critical. Deuterated analogs (e.g., 4-tert-Butyl-d9-catechol-3,5,6-d3) synthesized via isotopic labeling methods highlight the importance of solvent selection and inert atmospheres to prevent decomposition .
Q. How can the structural and functional group integrity of this compound be verified post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Compare ¹H/¹³C NMR spectra with reference data to confirm tert-butyl (δ ~1.3 ppm for nine equivalent protons) and N-methyl (δ ~2.9 ppm for three protons) groups.
- FTIR : Validate N-H stretching (absent due to methylation) and aromatic C-H bending (~1600 cm⁻¹).
- GC/MS : Confirm molecular ion peaks (e.g., m/z 191 for C₁₁H₁₇N) and fragmentation patterns. Cross-referencing with deuterated analogs (e.g., 4-n-Butylaniline-d15) ensures isotopic fidelity .
Q. What analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological samples)?
- Methodological Answer : Use HPLC-UV/Vis with a C18 column (acetonitrile/water mobile phase) for baseline separation. For trace analysis, LC-MS/MS in multiple reaction monitoring (MRM) mode enhances sensitivity. Calibration with deuterated internal standards (e.g., 4-tert-Butyl-d9-catechol) minimizes matrix effects. Pre-treatment steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) improve recovery rates .
Advanced Research Questions
Q. How can isotopic labeling (e.g., deuterium) of this compound aid in mechanistic studies of its reactivity?
- Methodological Answer : Deuterated analogs (e.g., 4-n-Butyl-d9-aniline) enable kinetic isotope effect (KIE) studies to probe reaction mechanisms. For instance, deuterium substitution at the tert-butyl group can reveal steric or electronic influences in nucleophilic aromatic substitution reactions. Isotopic purity (≥98 atom% D) is verified via mass spectrometry and ensures minimal interference in kinetic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
